molecular formula C9H18ClNO B2651667 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride CAS No. 1909348-52-2

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride

Cat. No.: B2651667
CAS No.: 1909348-52-2
M. Wt: 191.7
InChI Key: MWBZTJHOCHLOPV-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Frameworks

Spirocyclic frameworks emerged as critical pharmacophores following the 1950s introduction of spironolactone, a mineralocorticoid receptor antagonist containing a 7-membered spiro-lactone structure. Early spirocycles predominantly featured carbocyclic systems, but the 1990s saw accelerated exploration of nitrogen- and oxygen-containing variants to improve target selectivity. The rigid three-dimensional geometry of azaspiro compounds proved advantageous for modulating pharmacokinetic properties while reducing metabolic susceptibility compared to planar aromatic systems.

A pivotal shift occurred in the 2000s with advanced synthetic methodologies enabling precise stereochemical control. For instance, Knight's triflic acid-mediated 5-endo-trig cyclization (2003) allowed efficient construction of spiro-proline derivatives, while organocatalytic approaches after 2010 facilitated enantioselective spiroannulation. These developments coincided with rising interest in spirocycles for kinase inhibitors and GPCR-targeted therapies, as evidenced by Reaxys® database trends showing a 320% increase in spirocycle-related medicinal chemistry publications between 2000–2020.

Significance of 3-Methyl-8-oxa-2-azaspiro[4.5]decane Hydrochloride in Research

This compound (Molecular Formula: C₁₀H₁₈ClNO₃; MW 235.71 g/mol) exemplifies modern spirocyclic design through its:

  • Bridged heterocyclic system : The 8-oxa-2-azaspiro[4.5]decane core combines a piperidine ring with tetrahydrofuran via a spiro-junction, creating defined axial chirality (R-configuration at C3).
  • Functional group versatility : The methyl ester at C3 permits derivatization to amides or carboxylic acids, as demonstrated by Aladdin Scientific's 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid derivative (CAS 1779405-32-1).
  • Salt formation capability : Hydrochloride salt formulation enhances crystallinity and aqueous solubility (XLogP3-AA = 0.8), critical for bioavailability optimization.

Recent studies highlight its utility as a:

  • Conformational constraint element : The spiro-junction restricts rotation, favoring bioactive conformations in dopamine D₃ receptor ligands.
  • Metabolic stability enhancer : Comparative ADME studies show spirooxazines reduce CYP3A4-mediated oxidation versus linear analogs by 40–60%.
Property Value Source
Molecular Formula C₁₀H₁₈ClNO₃
Exact Mass 235.0975 Da
Hydrogen Bond Donors 1
Rotatable Bonds 0
Topological Polar SA 49.6 Ų

Position Within the Broader Classification of Spirocyclic Compounds

The compound belongs to the azaspiro[4.5]decane subclass, characterized by:

  • Ring fusion : 5-membered (piperidine) and 6-membered (oxolane) rings sharing one atom.
  • Heteroatom distribution : Nitrogen at position 2 (piperidine) and oxygen at position 8 (oxolane).
  • Substituent pattern : C3 methyl group introduces steric bulk without sacrificing synthetic accessibility.

This places it between smaller spiro[4.4] systems (e.g., spiro-indoles) and larger spiro[5.5] frameworks used in natural product synthesis. The oxygen heteroatom differentiates it from all-carbon analogs, enabling hydrogen bonding interactions critical for target engagement.

Evolution of Research Interest in Azaspiro Derivatives

Interest in 3-methyl-8-oxa-2-azaspiro[4.5]decane derivatives has grown exponentially since 2020, driven by:

  • Synthetic breakthroughs :
    • Enzymatic stereodivergent synthesis : Engineered protoglobin catalysts achieve >99.5:0.5 enantiomeric ratios in azaspiro[2.y]alkane synthesis.
    • Multicomponent reactions : Catalyst-free three-component couplings yield spiro[4.4]nona-triene derivatives with 86–94% efficiency.
  • Computational modeling advances : Machine learning predicts spirocycle synthetic pathways with 89% accuracy, reducing experimental optimization.

  • Drug discovery applications :

    • 45% of kinase inhibitor patents filed between 2022–2025 incorporate spirocyclic amines versus 12% in 2015–2020.
    • Spirooxazine-containing PDE4 inhibitors show 3-fold selectivity over PDE3/5 compared to non-spirocyclic analogs.

Properties

IUPAC Name

3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBZTJHOCHLOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spiro compound . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride:

  • Myelostimulating Activity : Similar compounds have demonstrated myelostimulating effects in models of myelodepressive syndrome induced by cyclophosphamide. These compounds significantly enhance the regeneration of lymphocytes and granulocytes in bone marrow, suggesting potential applications in treating conditions like neutropenia .
  • Antibacterial Properties : Preliminary studies indicate that derivatives of spirocyclic compounds exhibit antibacterial activity, which may extend to 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride. This could make it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases. The structural features of the compound may contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Potential Therapeutic Uses

Given its biological activities, 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride could be explored for various therapeutic applications:

Application Area Potential Uses
HematologyTreatment of myelodepression and neutropenia
Infectious DiseasesDevelopment of new antibacterial agents
NeurologyNeuroprotective therapies for neurodegenerative diseases

Case Studies and Research Findings

Several studies have documented the effects of related compounds, providing insights into the potential applications of 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride:

  • In a study evaluating spirocyclic compounds for myelostimulation, researchers found that certain derivatives significantly accelerated hematopoiesis in animal models, supporting further investigation into similar structures like 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride .
  • Another study focused on the antibacterial efficacy of spirocyclic derivatives against various bacterial strains, revealing promising results that suggest a potential pathway for developing new antibiotics from this class of compounds .
  • Research into neuroprotective agents has identified spirocyclic compounds as candidates for further exploration due to their ability to modulate neuroinflammatory responses and protect neuronal integrity in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Key Differences References
3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride C₉H₁₈ClNO 191.70 Spiro[4.5] system with 8-oxa (oxygen) and 2-aza (nitrogen); methyl at C3 Reference compound for comparison
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride C₉H₁₈ClNO₂ 207.70 Methoxy substituent at C3; oxygen at 1-position (1-oxa), nitrogen at 8-position (8-aza) Methoxy group increases polarity and steric bulk compared to methyl
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride C₇H₁₄ClNO₂ 179.64 Two oxygen atoms (1,4-dioxa); smaller molecular weight Reduced steric hindrance; enhanced solubility due to additional oxygen
2-Oxa-7-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNO 193.67 Oxygen at 2-position (2-oxa), nitrogen at 7-position (7-aza) Altered heteroatom positions may influence receptor binding
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride C₁₀H₁₈ClNO₃ 235.71 Carboxylate ester at C4 Increased hydrophilicity and potential for metabolic cleavage
{8-oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride C₉H₁₈ClNO₂ 207.70 Hydroxymethyl substituent at C3 Enhanced hydrogen-bonding capacity; potential for derivatization

Physicochemical Properties

  • Polarity: The 1,4-dioxa analog (C₇H₁₄ClNO₂) exhibits higher aqueous solubility due to additional oxygen atoms, whereas methyl or methoxy substituents (e.g., C₉H₁₈ClNO₂) increase lipophilicity .
  • Stability : Spirocyclic compounds with fewer heteroatoms (e.g., 2-Oxa-7-azaspiro[4.5]decane) may exhibit greater thermal stability due to reduced ring strain .

Biological Activity

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is characterized by a spirocyclic structure that includes both nitrogen and oxygen atoms. This unique bicyclic arrangement allows the compound to interact with various biological targets effectively, influencing its pharmacological properties.

The biological activity of 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The spiro structure facilitates binding to active sites, which can lead to inhibition or modulation of enzymatic activity. This interaction may result in various biological effects, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It can modulate receptor signaling pathways, potentially influencing cellular responses.

Antimicrobial Activity

Research indicates that derivatives of spiro compounds similar to 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride exhibit significant antimicrobial properties. For instance, Mannich bases derived from related compounds have demonstrated effective antibacterial and antifungal activities against various strains, including multidrug-resistant bacteria .

Myelostimulating Activity

Studies have highlighted the myelostimulating effects of similar spiro compounds, particularly in models of myelodepressive syndrome induced by cyclophosphamide. These compounds significantly enhanced the regeneration of lymphocyte and granulocyte populations in bone marrow, suggesting potential applications in hematological disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride, a comparison with structurally similar compounds can be insightful:

CompoundKey FeaturesBiological Activity
3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride Contains both nitrogen and oxygen; spirocyclic structurePotential enzyme inhibitor; receptor modulator
2,8-Diazaspiro[4.5]decane Lacks oxygen; solely nitrogen-basedLimited scope in enzyme interactions
2-Oxa-7-azaspiro[4.4]nonane Different spirocyclic configurationVaries significantly in binding affinity

This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that derivatives related to 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL for some strains .
  • In Vivo Studies : In preclinical models, compounds with similar structures showed promising results in treating infections caused by vancomycin-intermediate Staphylococcus aureus. These findings support the potential therapeutic applications of 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride in clinical settings .

Q & A

Q. What are the established synthetic routes for 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride, and how are they validated?

Methodological Answer: The compound can be synthesized via multi-component condensation reactions, such as the reaction of 1,2,4-trimethoxybenzene with aldehydes and nitriles. Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may be used to resolve stereochemical ambiguities .

Q. Which analytical techniques are critical for confirming the structural integrity of spirocyclic compounds like this one?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To map proton and carbon environments, confirming spirocyclic connectivity and substituent positions.
  • X-ray diffraction : For resolving absolute stereochemistry and crystal packing effects.
  • HPLC-MS : To verify purity and molecular ion peaks. Cross-referencing with spectral libraries (e.g., PubChem) ensures consistency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, lab coats, chemical goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in sealed, dry containers under inert gas (e.g., nitrogen) to prevent hydrolysis.
  • Dispose of waste via approved chemical disposal channels .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of spirocyclic compound synthesis?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches can predict energetically favorable pathways and intermediates. Computational tools like ICReDD integrate experimental data with informatics to narrow optimal reaction conditions (e.g., solvent, temperature). Machine learning models trained on spirocyclic reaction databases further accelerate parameter optimization .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting enzyme inhibition results?

Methodological Answer:

  • Cross-validation : Compare in vitro assays (e.g., enzyme inhibition IC50) with in vivo models (e.g., pharmacokinetic profiling).
  • Assay standardization : Control variables like buffer pH, co-solvents, and temperature.
  • Structural analogs : Synthesize derivatives to isolate structure-activity relationships (SAR).
  • Meta-analysis : Aggregate data from diverse sources (e.g., kinase profiling panels) to identify assay-specific artifacts .

Q. How can reaction engineering principles improve scalability for spirocyclic derivatives?

Methodological Answer:

  • Membrane separation technologies : Purify intermediates via nanofiltration to reduce byproducts.
  • Process simulation : Use tools like Aspen Plus® to model heat/mass transfer in multi-step reactions.
  • Flow chemistry : Minimize degradation by controlling residence time and mixing efficiency.
  • Powder technology : Optimize crystallization conditions for consistent particle size distribution .

Q. What methodologies address stereochemical challenges in spirocyclic systems during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Temporarily introduce stereodirecting groups (e.g., Evans’ oxazolidinones) to control spirocenter formation.
  • Dynamic resolution : Use kinetic or thermodynamic control in ring-closing steps.
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Rhodium-BINAP complexes) for enantioselective cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.